molecular formula C25H27N3O4S B3929715 N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

Cat. No. B3929715
M. Wt: 465.6 g/mol
InChI Key: IGHCUOAEFJGTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide, also known as MPB or MPB-PEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonylurea family of drugs, which are commonly used to treat diabetes. However, MPB-PEA has been found to have unique properties that make it a promising candidate for a variety of research applications.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide-PEA is not fully understood, but it is believed to act on multiple targets in the body. This compound-PEA has been found to modulate the activity of a variety of ion channels, including voltage-gated calcium channels and potassium channels. It has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound-PEA has been found to have a variety of biochemical and physiological effects in the body. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic properties. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide-PEA in lab experiments is that it has been extensively studied and its properties are well understood. It is also relatively easy to synthesize and is readily available. However, one limitation is that it can be expensive to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide-PEA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new pain medications. Additionally, further research is needed to fully understand the mechanism of action of this compound-PEA and its potential applications in cancer research.

Scientific Research Applications

N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide-PEA has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound-PEA has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound-PEA has been found to have analgesic properties and may be useful in the development of new pain medications. In cancer research, this compound-PEA has been found to have anti-tumor properties and may be useful in the development of new cancer treatments.

properties

IUPAC Name

N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-32-23-12-8-11-22(19-23)28(33(30,31)24-13-6-3-7-14-24)20-25(29)27-17-15-26(16-18-27)21-9-4-2-5-10-21/h2-14,19H,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHCUOAEFJGTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.